molecular formula C11H16O2 B083230 3-Ethoxyspiro[3.5]non-2-en-1-one CAS No. 10576-21-3

3-Ethoxyspiro[3.5]non-2-en-1-one

Cat. No. B083230
CAS RN: 10576-21-3
M. Wt: 180.24 g/mol
InChI Key: JPBFQEGAYWNUJK-UHFFFAOYSA-N
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Description

3-Ethoxyspiro[3.5]non-2-en-1-one is a chemical compound with the CAS Number: 1051379-48-6 . It has a molecular weight of 182.26 . The IUPAC name for this compound is 3-ethoxyspiro[3.5]nonan-1-one .


Molecular Structure Analysis

The InChI code for 3-Ethoxyspiro[3.5]non-2-en-1-one is 1S/C11H18O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

3-Ethoxyspiro[3.5]non-2-en-1-one is a liquid at room temperature . The compound is stored at room temperature and is shipped under normal conditions .

Scientific Research Applications

  • Formation of Spiro Structures : Research by Prostakov et al. (1976) demonstrated the formation of a spiro structure in the condensation process of related compounds, highlighting the potential for 3-Ethoxyspiro[3.5]non-2-en-1-one in similar chemical syntheses (Prostakov et al., 1976).

  • Reactivity with Organometallic Compounds : Smith and Richey (2007) explored the reactions of similar spiro compounds with organometallic compounds, indicating a potential application for 3-Ethoxyspiro[3.5]non-2-en-1-one in organometallic chemistry (Smith & Richey, 2007).

  • Synthesis of Methyl-Substituted Germaspirodienes : Mazerolles and Grégoire (1986) described the synthesis of methyl-substituted germaspirodienes, which may be relevant for understanding the synthetic versatility of 3-Ethoxyspiro[3.5]non-2-en-1-one (Mazerolles & Grégoire, 1986).

  • Electrolysis and Intramolecular Alkoxylation : Ponomarev et al. (1970) studied the electrolysis of monofurfuryl ethers, leading to the formation of complex spiro structures, which could be relevant for research involving 3-Ethoxyspiro[3.5]non-2-en-1-one (Ponomarev et al., 1970).

  • Photochemistry of Spiropyran Metal Complexes : Feuerstein et al. (2019) investigated the photochemistry of spiropyran metal complexes, suggesting potential applications of 3-Ethoxyspiro[3.5]non-2-en-1-one in the development of photoresponsive materials (Feuerstein et al., 2019).

  • Synthesis of Spiro Trienones : Zhang and Larock (2005) demonstrated the synthesis of spiro trienones under mild conditions, which could be applicable in the synthesis and reaction studies of 3-Ethoxyspiro[3.5]non-2-en-1-one (Zhang & Larock, 2005).

  • Fluorescent Probes for Metal Ions : Fang et al. (2014) and Dhara et al. (2014) explored the use of similar compounds as fluorescent probes for metal ions, indicating a possible application in sensing technologies (Fang et al., 2014), (Dhara et al., 2014).

  • 1-Hydroxyspiro Compounds and Antiproliferative Activity : Bose et al. (2004, 2006) investigated 1-hydroxyspiro compounds, which could provide insights into the biological activities of similar spiro compounds like 3-Ethoxyspiro[3.5]non-2-en-1-one (Bose et al., 2004), (Bose et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for 3-Ethoxyspiro[3.5]non-2-en-1-one are not explicitly mentioned in the available resources. Given its structural similarity to compounds with known bioactivity , it may be of interest in medicinal chemistry or drug discovery research. Further studies are needed to explore its potential applications.

properties

IUPAC Name

1-ethoxyspiro[3.5]non-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBFQEGAYWNUJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648217
Record name 3-Ethoxyspiro[3.5]non-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyspiro[3.5]non-2-en-1-one

CAS RN

10576-21-3
Record name 3-Ethoxyspiro[3.5]non-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Brand, BC de Candole, JA Brown - Organic Letters, 2003 - ACS Publications
A novel series of uniquely functionalized 3-aminocyclobut-2-en-1-ones has been prepared by facile condensation of a variety of cyclobuta-1,3-diones with a phenylalanine-derived …
Number of citations: 27 pubs.acs.org

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